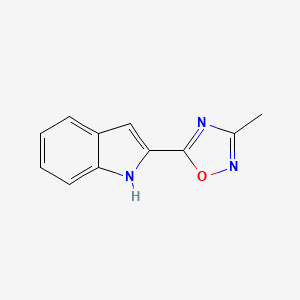

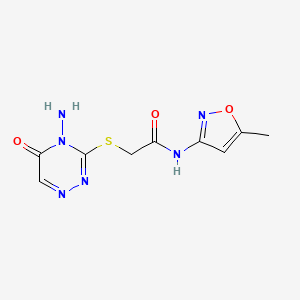

![molecular formula C18H18ClN3O3 B2469691 [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-chloropyridin-4-yl)methanone CAS No. 1197490-00-8](/img/structure/B2469691.png)

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-chloropyridin-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-chloropyridin-4-yl)methanone” is a chemical compound that has been studied for its potential applications in various fields. It has been found to be an inhibitor of the human ALDH3A1 enzyme . The compound has been used in the synthesis of a variety of other compounds, including carboxamides, sulfonamides, ureas, and thioureas .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves starting from methyl acrylate and then removing the methyl group with LiOH after cyclization . Another method involves the use of 5-bromo-benzo dioxole, PdCl2, xantphos, Cs2CO3, 1,4-dioxane, and other reagents .Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzodioxol group attached to a piperazine ring, which is in turn attached to a pyridine ring with a chloro substituent . The compound has been characterized by 1H NMR, 13C NMR, ESI–MS, and IR .Chemical Reactions Analysis

This compound has been found to exhibit excellent protection against seizures induced by maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) in mice as well as rats . It has also been found to inhibit seizures induced by 3-mercaptopropionic acid (3-MPA) and thiosemicarbazide (TSC) in mice .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 298.34 . It has been found to have a melting point of 98°C, a boiling point of 439.76°C, and a density of 1.1183 .Scientific Research Applications

Antimicrobial Activity

A study by Patel, Agravat, and Shaikh (2011) explored the synthesis of new pyridine derivatives, including compounds related to [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-chloropyridin-4-yl)methanone, for potential antimicrobial applications. Their research focused on the preparation of amide derivatives and evaluated their in vitro antimicrobial activity against various bacterial and fungal strains, finding variable and modest activity (Patel, Agravat, & Shaikh, 2011).

Molecular Interaction Studies

Shim et al. (2002) conducted a study on a compound structurally similar to this compound. They focused on its molecular interactions with the CB1 cannabinoid receptor, employing molecular orbital methods and 3D-quantitative structure-activity relationship (QSAR) models. Their research provided insights into the steric and electrostatic interactions of such compounds with receptors, which could be relevant for understanding the molecular dynamics of similar compounds (Shim et al., 2002).

Inverse Agonist Effects

Landsman et al. (1997) explored a compound analogous to this compound, focusing on its inverse agonist effects at the human cannabinoid CB1 receptor. Such studies contribute to understanding the pharmacological actions of related compounds, potentially informing their applications in medicinal chemistry (Landsman et al., 1997).

Structural and Theoretical Analysis

Karthik et al. (2021) synthesized a compound with structural similarities to this compound, conducting a comprehensive analysis of its thermal, optical, etching properties, and structural characteristics. They also performed density functional theory calculations to understand its molecular properties, which can be crucial for the development of new materials and pharmaceuticals (Karthik et al., 2021).

HIV Entry Inhibition Studies

Watson et al. (2005) examined a compound related to this compound for its potential as a noncompetitive allosteric antagonist of the CCR5 receptor, with applications in HIV-1 antiviral effects. Such research highlights the potential of related compounds in the development of new antiviral therapies (Watson et al., 2005).

NPBWR1 (GPR7) Antagonist Development

Romero et al. (2012) reported on the development of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), with compounds structurally akin to this compound. Their work contributes to the understanding of receptor-ligand interactions and the development of new therapeutic agents (Romero et al., 2012).

Future Directions

Mechanism of Action

Target of Action

Related compounds have been found to interact withGABA-ergic neurotransmission

Mode of Action

It is suggested that it might influence GABA-ergic neurotransmission in the brain . This could involve binding to specific receptors or enzymes, altering their function, and leading to changes in neuronal signaling.

Biochemical Pathways

The compound may affect the GABA-ergic neurotransmission pathway . This pathway is critical for inhibitory signaling in the nervous system. Alterations in this pathway can lead to changes in neuronal excitability and have been linked to conditions such as epilepsy and depression .

Result of Action

The compound has been suggested to exhibit anticonvulsant and antidepressant activity . In animal models, it has shown protection against seizures induced by various agents and has also demonstrated antidepressant activity . .

properties

IUPAC Name |

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-chloropyridin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O3/c19-17-10-14(3-4-20-17)18(23)22-7-5-21(6-8-22)11-13-1-2-15-16(9-13)25-12-24-15/h1-4,9-10H,5-8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWVTALIQNTMTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=NC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

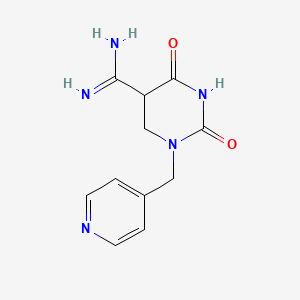

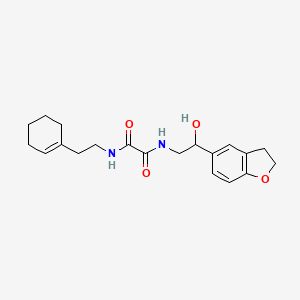

![N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2469612.png)

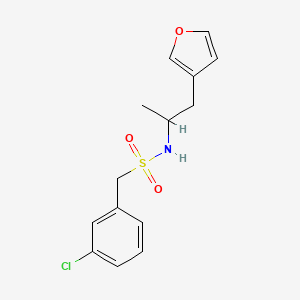

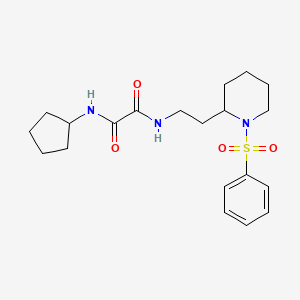

![2-[[1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2469613.png)

![tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate](/img/no-structure.png)

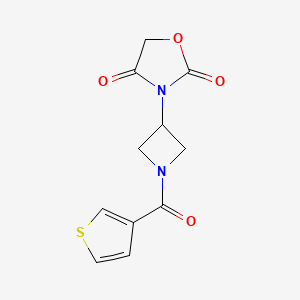

![Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2469623.png)

![9-benzyl-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2469624.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2469628.png)

![2-[1-(3-Methoxyphenyl)cyclobutyl]aceticacid](/img/structure/B2469629.png)